molecular formula C18H16O B12604242 4-Phenyl-1,4-ethanotetralin-2-one CAS No. 918299-20-4

4-Phenyl-1,4-ethanotetralin-2-one

Cat. No.: B12604242
CAS No.: 918299-20-4
M. Wt: 248.3 g/mol
InChI Key: UUOVLWSGWAVHLI-UHFFFAOYSA-N
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Description

4-Phenyl-1,4-ethanotetralin-2-one is an organic compound characterized by a tetralin core structure with a phenyl group attached at the 4-position and a ketone functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,4-ethanotetralin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1-aryl-pent-4-ene, using concentrated sulfuric acid. This intramolecular electrophilic aromatic substitution reaction leads to the formation of the tetralin core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,4-ethanotetralin-2-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

4-Phenyl-1,4-ethanotetralin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,4-ethanotetralin-2-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl group can also contribute to the compound’s overall chemical behavior and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetralin: A similar compound with a tetralin core structure but lacking the phenyl group and ketone functional group.

    1-Phenyl-2-tetralone: A compound with a similar structure but with the ketone group at a different position.

Uniqueness

4-Phenyl-1,4-ethanotetralin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the phenyl group and the ketone functional group at specific positions makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

918299-20-4

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-phenyltricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one

InChI

InChI=1S/C18H16O/c19-17-12-18(13-6-2-1-3-7-13)11-10-15(17)14-8-4-5-9-16(14)18/h1-9,15H,10-12H2

InChI Key

UUOVLWSGWAVHLI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)C1C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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